molecular formula C3ClF3 B13423040 1-Propyne, 1-chloro-3,3,3-trifluoro- CAS No. 673-93-8

1-Propyne, 1-chloro-3,3,3-trifluoro-

Cat. No.: B13423040
CAS No.: 673-93-8
M. Wt: 128.48 g/mol
InChI Key: ZDFRNVBDGBEAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyne, 1-chloro-3,3,3-trifluoro- is a chemical compound with the molecular formula C3ClF3 and a molecular weight of 128.480 . It is also known by its IUPAC name, 1-chloro-3,3,3-trifluoroprop-1-yne . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, making it a member of the haloalkyne family.

Preparation Methods

The synthesis of 1-Propyne, 1-chloro-3,3,3-trifluoro- typically involves fluorination and dehydrohalogenation reactions. One common method starts with 1,1,1,3,3-pentachloropropane , which undergoes fluorination using hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods often utilize similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Propyne, 1-chloro-3,3,3-trifluoro- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propyne, 1-chloro-3,3,3-trifluoro- has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including refrigerants and polymers

Mechanism of Action

The mechanism of action of 1-Propyne, 1-chloro-3,3,3-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom contribute to its reactivity and ability to form stable intermediates. These interactions can influence various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Propyne, 1-chloro-3,3,3-trifluoro- can be compared with other similar compounds, such as:

The uniqueness of 1-Propyne, 1-chloro-3,3,3-trifluoro- lies in its combination of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, which imparts distinct reactivity and versatility in various applications.

Properties

CAS No.

673-93-8

Molecular Formula

C3ClF3

Molecular Weight

128.48 g/mol

IUPAC Name

1-chloro-3,3,3-trifluoroprop-1-yne

InChI

InChI=1S/C3ClF3/c4-2-1-3(5,6)7

InChI Key

ZDFRNVBDGBEAAO-UHFFFAOYSA-N

Canonical SMILES

C(#CCl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.